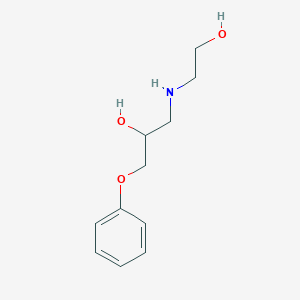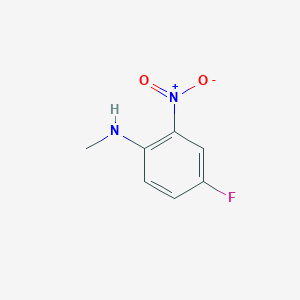
1-(Heptafluoropropyl)-2-iodocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Heptafluoropropyl)-2-iodocyclohexane is a compound that can be inferred to have a cyclohexane backbone with a heptafluoropropyl group and an iodine atom attached to it. While the specific compound is not directly discussed in the provided papers, we can draw parallels with the structure and reactivity of similar fluorinated cyclohexanes and related systems. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane discussed in paper is a highly polarized molecule due to the clustering of electronegative fluorine atoms, which could suggest that 1-(Heptafluoropropyl)-2-iodocyclohexane may also exhibit significant polarity and unique reactivity patterns.
Synthesis Analysis
The synthesis of fluorinated cyclohexanes, such as the one described in paper , involves a multi-step protocol. Although the exact synthesis of 1-(Heptafluoropropyl)-2-iodocyclohexane is not detailed, it is likely to require a carefully planned synthetic route to ensure the correct placement of the heptafluoropropyl and iodine substituents. The synthesis of related structures often involves the use of halogenated precursors and may include steps such as halogen-metal exchange, cyclohexane ring formation, and the introduction of fluorinated side chains.
Molecular Structure Analysis
The molecular structure of fluorinated cyclohexanes can be quite complex due to the presence of multiple electronegative fluorine atoms. In paper , the molecule adopts a chair conformation with axial fluorines, which leads to a facially polarized ring. This suggests that 1-(Heptafluoropropyl)-2-iodocyclohexane may also adopt a conformation that minimizes steric hindrance and electronic repulsion, potentially leading to a polarized molecular structure.
Chemical Reactions Analysis
The reactivity of fluorinated cyclohexanes can be influenced by the presence of fluorine atoms, as they can affect the electron density and stability of the molecule. The compound in paper demonstrates the potential for new functional organic molecules, implying that 1-(Heptafluoropropyl)-2-iodocyclohexane could participate in various chemical reactions, possibly including nucleophilic substitution reactions due to the presence of the iodine atom, or addition reactions at the cyclohexane ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Heptafluoropropyl)-2-iodocyclohexane are likely to be influenced by its polar nature and the presence of both fluorine and iodine atoms. The high electronegativity of fluorine could lead to a high molecular dipole moment, as seen in paper , and the iodine atom could contribute to unique intermolecular interactions. These properties would affect the compound's solubility, boiling point, and potential applications in materials science or supramolecular chemistry.
Propiedades
IUPAC Name |
1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDPCHBOZHWKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F7I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379287 |
Source


|
| Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Heptafluoropropyl)-2-iodocyclohexane | |
CAS RN |
2728-75-8 |
Source


|
| Record name | 1-(1,1,2,2,3,3,3-Heptafluoropropyl)-2-iodocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)
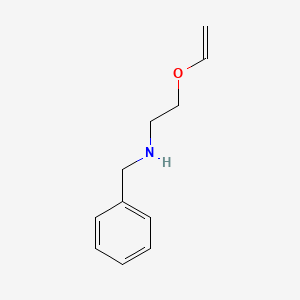
![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)
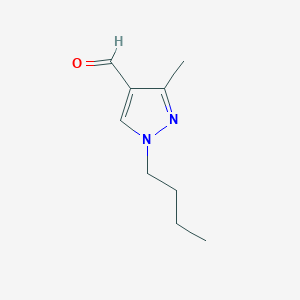
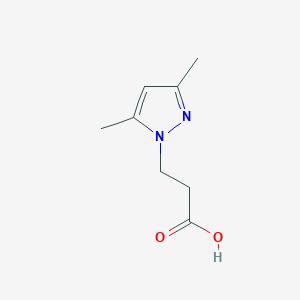
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)
